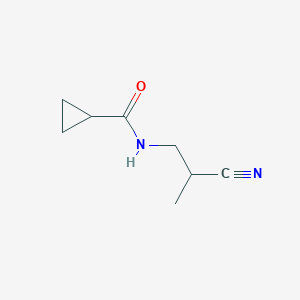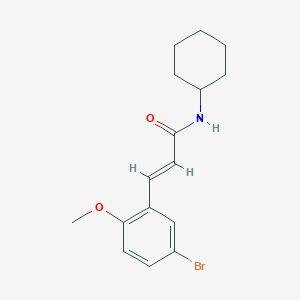![molecular formula C14H27N3O B7555979 3-Amino-2-methyl-1-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7555979.png)
3-Amino-2-methyl-1-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-methyl-1-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one is a synthetic compound that belongs to the class of cathinones. It is also known as 4'-Methyl-α-pyrrolidinohexiophenone (MPHP) and is structurally similar to other cathinones such as methcathinone and mephedrone. MPHP is a psychoactive substance that has been used for recreational purposes. However, in recent times, it has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of MPHP is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a serotonin releaser. This leads to an increase in the levels of dopamine and serotonin in the brain, which can result in the observed neuroprotective and antidepressant effects.
Biochemical and Physiological Effects:
MPHP has been shown to have various biochemical and physiological effects. It can increase the levels of dopamine and serotonin in the brain, which can result in improved mood and cognitive function. It can also increase heart rate and blood pressure, which can be a concern for individuals with cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPHP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for scientific research purposes. It has also been shown to have potential therapeutic applications, making it an attractive compound for drug development. However, the psychoactive properties of MPHP can be a limitation for lab experiments. It can affect the behavior of experimental animals and can also be a concern for the safety of researchers.
Direcciones Futuras
There are several future directions for the study of MPHP. One area of research is the development of MPHP-based drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is the investigation of the potential use of MPHP in the treatment of depression and anxiety disorders. Further studies are also needed to fully understand the mechanism of action of MPHP and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of MPHP involves the reaction between 4'-methylpropiophenone and pyrrolidine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatographic techniques. The purity of the final product is crucial for scientific research purposes.
Aplicaciones Científicas De Investigación
MPHP has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects and can prevent the degeneration of dopaminergic neurons. MPHP has also been studied for its potential use in the treatment of depression and anxiety disorders. It has been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
3-amino-2-methyl-1-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-12(10-15)14(18)17-8-4-13(5-9-17)11-16-6-2-3-7-16/h12-13H,2-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQRUWSOCZIVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)N1CCC(CC1)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-methyl-1-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)





![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)
![N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide](/img/structure/B7555934.png)
![4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide](/img/structure/B7555938.png)
![4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide](/img/structure/B7555943.png)

![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7555960.png)
![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7555964.png)
![2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid](/img/structure/B7555981.png)